1-(4-Amino-3-hydroxyphenyl)ethanone
Overview
Description
1-(4-Amino-3-hydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Probe Development
1-(2-Hydroxyphenyl)ethanone, a related compound, has been used to develop a BODIPY-based fluorescent probe. This probe, with a 2,4-dinitrophenyl group, shows strong fluorescence and high selectivity and sensitivity to hydrogen sulfide (H2S). It can detect HS− in various cell types, indicating potential applications in biological systems to study the effects of HS− (Fang et al., 2019).
Antimicrobial Activity
A derivative of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone has been synthesized, showing significant antimicrobial activity. This compound, with a complex heterocyclic structure, has been tested against both gram-positive and gram-negative bacteria, revealing its potential in pharmaceutical and medicinal research (Wanjari, 2020).
Agricultural Applications
1-(4-Amino-2-Hydroxyphenyl)Ethenone (AHPE), another variant, has been found to suppress Agrobacterium tumefaciens virulence and metabolism. It inhibits various activities like β-galactosidase activity and flagella formation in this bacterium, potentially serving as a pesticide against A. tumefaciens infections in agriculture (Zhou et al., 2020).
Synthetic Chemistry
In synthetic chemistry, compounds like 1-(4-hexyloxy-3-hydroxyphenyl)ethanone have been identified as by-products in reactions like Ullman's reaction toward biphenyls. Such findings contribute to understanding the mechanisms of complex synthetic processes and can aid in optimizing these reactions for desired outcomes (Manzano et al., 2015).
Mechanism of Action
Target of Action
The primary target of 1-(4-Amino-3-hydroxyphenyl)ethanone (AHE) is the quorum sensing (QS) system in Pseudomonas aeruginosa PAO1 . The QS system is a mechanism that bacteria use to coordinate their behavior by secreting autoinducers . The autoinducers bind to specific receptors, thus activating the QS system .
Mode of Action
AHE interacts with its targets by suppressing the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa PAO1 . This interaction results in a disturbance in the QS system by suppressing the expressions of QS-related genes .
Biochemical Pathways
The disturbance in the QS system caused by AHE results in the inhibited activity of antioxidant enzymes and thus enhanced oxidative stress . This oxidative stress impacts the amino acid and nucleotide metabolism .
Pharmacokinetics
It’s known that the compound is isolated from the metabolites of phomopsis liquidambari s47 , an endophytic fungus. More research is needed to fully understand the ADME properties of AHE and their impact on bioavailability.
Result of Action
The result of AHE’s action is the attenuation of the virulence of Pseudomonas aeruginosa PAO1 . This is likely due to the impacts on the amino acid and nucleotide metabolism caused by the enhanced oxidative stress .
Action Environment
The action of AHE can be influenced by environmental factors. For instance, the concentration of AHE can affect its efficacy. Exposure to AHE at sub-MIC concentrations notably suppressed the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa PAO1
Safety and Hazards
The compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Future Directions
Biochemical Analysis
Biochemical Properties
1-(4-Amino-3-hydroxyphenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with 4-Hydroxyacetophenone monooxygenase, an enzyme found in Pseudomonas fluorescens, which transforms it into O-acetyl hydroquinone
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, treatment with this compound has been shown to inhibit the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa, thereby affecting the quorum sensing system and reducing the virulence of the bacteria .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It forms binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been observed to disturb the quorum sensing system in Pseudomonas aeruginosa by suppressing the expressions of QS-related genes, which in turn affects the activity of antioxidant enzymes and enhances oxidative stress .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical for its application in research. Studies have shown that this compound remains stable under specific storage conditions, such as at temperatures between 0-5°C . Long-term effects on cellular function have also been observed, with the compound showing consistent inhibitory effects on quorum sensing and virulence factor production in bacterial cultures over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, with low doses showing significant inhibitory effects on bacterial virulence, while higher doses may lead to toxic or adverse effects . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as 4-Hydroxyacetophenone monooxygenase, which transforms it into O-acetyl hydroquinone . These interactions affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation within cells . These factors are crucial for determining the compound’s efficacy and safety in therapeutic applications.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell, influencing its biochemical interactions and effects . Understanding these localization mechanisms is vital for optimizing the compound’s therapeutic potential.
Properties
IUPAC Name |
1-(4-amino-3-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,11H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAPYTYGOKOEEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203417 | |
Record name | Ethanone, 1-(4-amino-3-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54903-54-7 | |
Record name | Ethanone, 1-(4-amino-3-hydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(4-amino-3-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-amino-3-hydroxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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